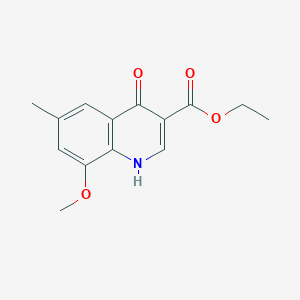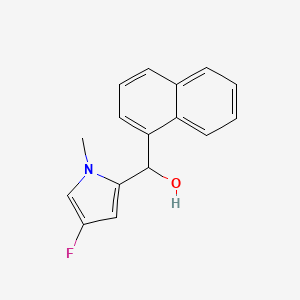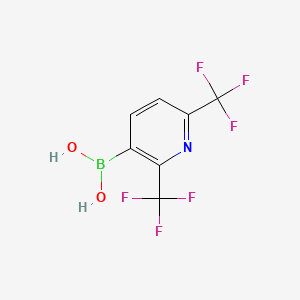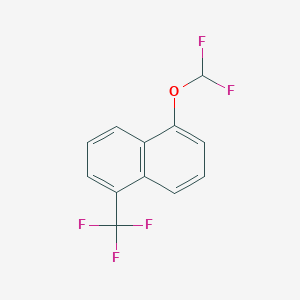
1-(Trifluoromethyl)naphthalene-2-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)naphthalene-2-acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
The synthesis of 1-(Trifluoromethyl)naphthalene-2-acetic acid typically involves the metalation of 1-(Trifluoromethyl)naphthalene. . The reaction conditions are crucial, as single electron-transfer triggered side reactions can affect the yield of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(Trifluoromethyl)naphthalene-2-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include organometallic bases, lithium dialkylamides, and carbon dioxide . The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-(Trifluoromethyl)naphthalene-2-acetic acid has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a precursor in different chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of materials and chemicals with specific properties
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethyl)naphthalene-2-acetic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interaction with other molecules, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
1-(Trifluoromethyl)naphthalene-2-acetic acid can be compared with other similar compounds such as:
Trifluoromethanesulfonic acid: Known for its catalytic activity in acylation reactions.
1-Naphthaleneacetic acid: Used as a synthetic plant hormone and in various agricultural applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and wide range of applications. From its synthesis to its various chemical reactions and applications in scientific research, this compound continues to be a valuable subject of study in multiple fields.
Propriétés
Formule moléculaire |
C13H9F3O2 |
|---|---|
Poids moléculaire |
254.20 g/mol |
Nom IUPAC |
2-[1-(trifluoromethyl)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)12-9(7-11(17)18)6-5-8-3-1-2-4-10(8)12/h1-6H,7H2,(H,17,18) |
Clé InChI |
YFJGAVUVOSGBKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858705.png)
![Benzo[d]isothiazol-5-yl benzoate](/img/structure/B11858707.png)



![1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858756.png)



